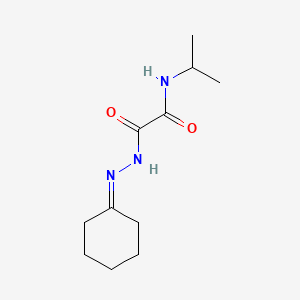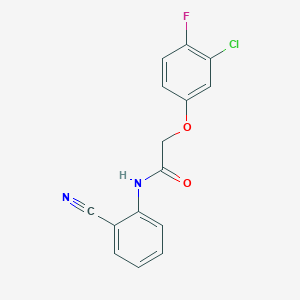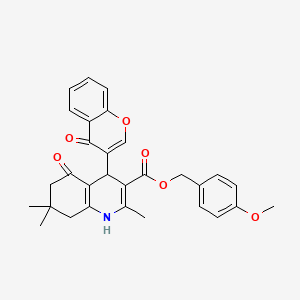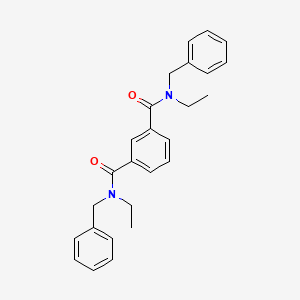![molecular formula C20H25FN4O2 B4954471 (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)
(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a pyrazolylmethyl group, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.
Attachment of the Pyrazolylmethyl Group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a pyrazolylboronic acid or pyrazolylhalide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics such as stability, reactivity, or specificity.
Mecanismo De Acción
The mechanism of action of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Polycyclic Aromatic Compounds: Such as fluoranthene and benzo[ghi]perylene, used in the construction of metal sandwich complexes.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid:
Uniqueness
The uniqueness of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific combination of functional groups and its potential for diverse applications. Its structural features allow it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-propan-2-ylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-14(2)25-11-16(9-22-25)10-23-12-18-19(13-23)27-20(26)24(18)8-7-15-3-5-17(21)6-4-15/h3-6,9,11,14,18-19H,7-8,10,12-13H2,1-2H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVMWAQLTBKAQL-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN2CC3C(C2)OC(=O)N3CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)CN2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R*,2R*,4R*)-N-[3-(1H-indazol-1-yl)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4954388.png)

![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)

![2-Iodo-6-methoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4954432.png)
![(5E)-3-(3-nitrobenzyl)-5-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)

![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)
![3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile](/img/structure/B4954460.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
![N-[4-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
![(5E)-1-Benzyl-5-[(furan-2-YL)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4954479.png)

![(5Z)-5-[[5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
